molecular formula C6H10F3NO B1455250 2-[(Trifluoromethoxy)methyl]pyrrolidine CAS No. 1073556-06-5

2-[(Trifluoromethoxy)methyl]pyrrolidine

Cat. No. B1455250
M. Wt: 169.14 g/mol
InChI Key: MJYDHIRDMFNTEZ-UHFFFAOYSA-N
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Description

“2-[(Trifluoromethoxy)methyl]pyrrolidine” is a chemical compound with the molecular formula C6H10F3NO . It is also known as “2-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride” with a CAS Number of 1073556-06-5 .


Molecular Structure Analysis

The InChI code for “2-[(Trifluoromethoxy)methyl]pyrrolidine” is 1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H . This indicates the presence of a pyrrolidine ring with a trifluoromethoxy methyl group attached.


Physical And Chemical Properties Analysis

The molecular weight of “2-[(Trifluoromethoxy)methyl]pyrrolidine” is 205.61 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines, including variants like 2-[(Trifluoromethoxy)methyl]pyrrolidine, are significant in organic chemistry due to their biological effects and potential applications in medicine and industry, such as dyes or agrochemicals. Research into pyrrolidine synthesis through [3+2] cycloaddition processes reveals their potential for polar nature reactions under mild conditions, leading to various pyrrolidine derivatives (Żmigrodzka et al., 2022).

Applications in Medicinal Chemistry

  • The trifluoromethoxy group in compounds like 2-[(Trifluoromethoxy)methyl]pyrrolidine is instrumental in medicinal chemistry. For instance, its derivatives have been synthesized and assessed for their potential as inhibitors of influenza neuraminidase, showing significant potency against this target. This is indicative of their potential in antiviral research (Wang et al., 2001).

Catalysis and Organic Reactions

  • Pyrrolidine derivatives, including 2-[(Trifluoromethoxy)methyl]pyrrolidine, are utilized as catalysts in various organic reactions. For example, they have been shown to catalyze Michael addition reactions with high yield and stereoselectivity, indicating their significance in the field of organic synthesis and catalysis (Singh et al., 2013).

Environmental and Green Chemistry

  • The pyrrolidin-2-ones, closely related to 2-[(Trifluoromethoxy)methyl]pyrrolidine, have been synthesized using environmentally sustainable methods like green sonochemical processes. These methods demonstrate the importance of such compounds in the development of eco-friendly synthetic routes (Franco et al., 2012).

Structure and Molecular Analysis

  • Structural studies on compounds similar to 2-[(Trifluoromethoxy)methyl]pyrrolidine have been conducted to understand their molecular properties better. These studies include NMR investigations and molecular modeling, which are crucial for determining their potential applications in various fields, including pharmaceuticals and materials science (Cadena et al., 2006).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-[(Trifluoromethoxy)methyl]pyrrolidine” can be found on the Manchester Organics website . For detailed safety and hazard information, it is recommended to refer to this MSDS.

properties

IUPAC Name

2-(trifluoromethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYDHIRDMFNTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Trifluoromethoxy)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Trifluoromethoxy)methyl]pyrrolidine

Citations

For This Compound
1
Citations
IG Logvinenko, IS Kondratov, SO Pridma… - Journal of Fluorine …, 2022 - Elsevier
Conformational and electronic effects of the trifluoromethoxy group make it attractive to be introduced in biorelevant structures. A mini-library of CF 3 O-substituted piperidines, …
Number of citations: 2 www.sciencedirect.com

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